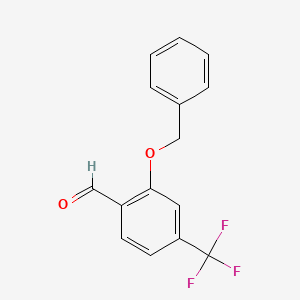

2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde

説明

2-(Trifluoromethyl)benzaldehyde is a clear colorless to light yellow liquid . It has a molecular formula of C8H5F3O .

Synthesis Analysis

While specific synthesis methods for 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde were not found, a method for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)benzaldehyde is C8H5F3O . The InChI Key is ZDVRPKUWYQVVDX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzaldehyde is a clear colorless to light yellow liquid . It has a refractive index of 1.4650 to 1.4670 (20°C, 589 nm) .科学的研究の応用

Synthesis and Organic Chemistry

- Regio-Selective Formylation: Benzaldehydes, including variants like 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde, are important in synthetic organic chemistry for the synthesis of natural products and pharmaceutical drugs. A study by Boga, Alhassan, and Hesk (2014) describes a methodology for the synthesis of functionalized benzaldehydes.

- Benzyl Ethers Production: Poon and Dudley (2006) describe a method using a stable, neutral organic salt for converting alcohols into benzyl ethers, highlighting the role of benzyloxy compounds like 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde in this process (Poon & Dudley, 2006).

Catalysis and Material Science

- Microporous Polyaminals Synthesis: Li, Zhang, and Wang (2016) explored the use of benzaldehydes, including 4-trifluoromethylbenzaldehyde, for creating microporous polyaminal networks with high CO2 adsorption capabilities (Li, Zhang, & Wang, 2016).

- NiFe2O4 Nanoparticles in Oxidation Reactions: Iraqui, Kashyap, and Rashid (2020) studied the use of NiFe2O4 nanoparticles as a catalyst in the selective oxidation of benzyl alcohol to benzaldehyde, which is relevant for compounds like 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde (Iraqui, Kashyap, & Rashid, 2020).

Medicinal Chemistry and Drug Design

- Suzuki-Miyaura Coupling Reaction: A study by Bölcskei, Andrea, and Keglevich (2022) highlighted the use of benzyloxy-benzaldehydes in the synthesis of heteroaryl-substituted compounds, which can be crucial in drug design (Bölcskei, Andrea, & Keglevich, 2022).

Environmental Applications

- Photocatalytic Conversion of Alcohols: Lima et al. (2017) investigated the selective photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride, relevant to derivatives like 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde (Lima et al., 2017).

Safety and Hazards

将来の方向性

Trifluoromethyl compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that the study and application of trifluoromethyl compounds, including 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde, could have significant future directions in the field of pharmaceuticals and agrochemicals.

特性

IUPAC Name |

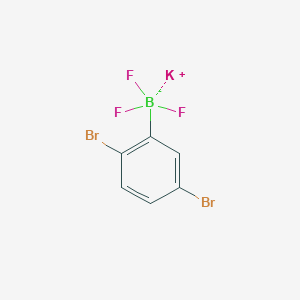

2-phenylmethoxy-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c16-15(17,18)13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWAVEBWNHDPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)

![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)